molecular formula C12H15BrO2 B2612952 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid CAS No. 1249965-21-6

2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid

Cat. No. B2612952
CAS RN: 1249965-21-6
M. Wt: 271.154
InChI Key: MGFVSKWHESQWCN-UHFFFAOYSA-N
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Description

“2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid” is a chemical compound with a molecular weight of 271.15 . Its IUPAC name is 2-(2-bromobenzyl)-3-methylbutanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15) . This indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.15 . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organoboron Chemistry and Cross-Coupling Reactions

Borinic acids, including 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid, belong to the subclass of organoborane compounds. These compounds find applications in cross-coupling reactions, where they serve as versatile reagents. Specifically, borinic acids participate in Suzuki–Miyaura cross-coupling and other C–C bond-forming reactions. Researchers have explored their use in constructing complex organic molecules, such as pharmaceutical intermediates and natural product synthesis .

Coordination Chemistry

Borinic acids readily coordinate with alcohols, diols, and amino alcohols:

Mechanism of Action

properties

IUPAC Name

2-[(2-bromophenyl)methyl]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVSKWHESQWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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